

physicochemical properties of 1,2-Dibromo-4-fluorobenzene

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Compound of Interest

Compound Name: 1,2-Dibromo-4-fluorobenzene

Cat. No.: B1585839

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An In-depth Technical Guide to the Physicochemical Properties of **1,2-Dibromo-4-fluorobenzene**

Authored by a Senior Application Scientist

Introduction

1,2-Dibromo-4-fluorobenzene is a halogenated aromatic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research and development. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a benzene ring, imparts specific reactivity that makes it a valuable and versatile building block in organic synthesis.^[1] This guide provides a comprehensive overview of its core physicochemical properties, outlines standard experimental methodologies for their determination, and discusses the practical implications for its handling, storage, and application in a research setting. The information herein is curated to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Section 1: Core Physicochemical and Molecular Properties

A precise understanding of a compound's physical properties is fundamental to its application in experimental chemistry. These parameters dictate appropriate handling, reaction conditions,

and purification strategies. The key physicochemical properties of **1,2-Dibromo-4-fluorobenzene** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ Br ₂ F	[1] [2]
Molecular Weight	253.89 g/mol	[1] [2] [3]
CAS Number	2369-37-1	[1] [2]
Appearance	Colorless to light yellow clear liquid	[1]
Refractive Index	1.5770-1.5810 @ 20°C	[4]
Purity (typical)	≥ 98% (by GC)	[1]

These fundamental properties are the first point of reference for any researcher. The liquid state at room temperature, for instance, simplifies its measurement and addition to reaction mixtures compared to a solid reagent. The high purity available commercially ensures reproducibility in synthetic protocols.[\[1\]](#)

Section 2: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of any chemical compound. For **1,2-Dibromo-4-fluorobenzene**, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a unique spectral fingerprint.

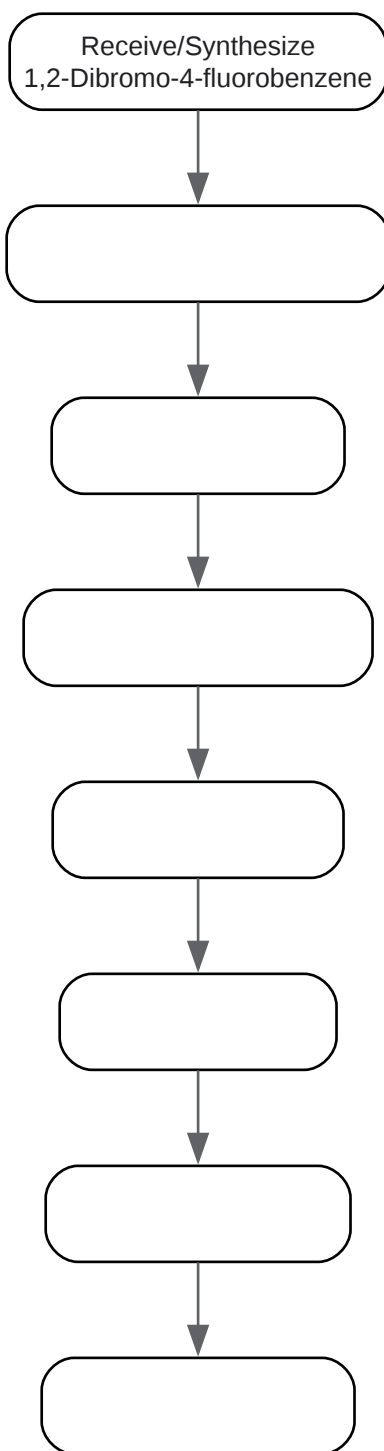
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Due to the substitution pattern, the proton NMR spectrum is expected to show complex multiplets in the aromatic region, characteristic of a tri-substituted benzene ring. The coupling constants between the protons and with the fluorine atom would be critical for definitive structural assignment.
 - ¹³C NMR: The carbon spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling (J-

coupling) is a key diagnostic feature.

- ^{19}F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a clear confirmation of the fluorine atom's presence.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring, C=C ring stretching, and, most importantly, strong absorptions corresponding to the C-Br and C-F bonds.
- Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. The mass spectrum for **1,2-Dibromo-4-fluorobenzene** will show a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ^{79}Br and ^{81}Br). This pattern serves as a definitive confirmation of the number of bromine atoms in the molecule.

The workflow for the comprehensive characterization of a chemical sample like **1,2-Dibromo-4-fluorobenzene** is a systematic process, ensuring data integrity and sample verification.

Physicochemical & Spectroscopic Workflow

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Caption: A standard workflow for the physicochemical and spectroscopic characterization of a liquid chemical sample.

Section 3: Experimental Protocols for Property Determination

To ensure the trustworthiness of experimental data, validated and standardized protocols must be employed. The following are step-by-step methodologies for determining the key physical properties of a liquid compound like **1,2-Dibromo-4-fluorobenzene**.

Protocol 1: Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable, quickly measured physical constant for liquid samples.

Methodology:

- **Instrument Calibration:** Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water). This step is critical for ensuring the accuracy of the measurement.
- **Sample Application:** Place a few drops of **1,2-Dibromo-4-fluorobenzene** onto the clean, dry prism of the refractometer.
- **Measurement:** Close the prism and allow the sample to reach thermal equilibrium (typically 20°C, controlled by a water bath).
- **Reading:** Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.
- **Cleaning:** Thoroughly clean the prism with an appropriate solvent (e.g., ethanol or isopropanol) and a soft lens tissue after the measurement.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the gold standard for assessing the purity of volatile compounds.

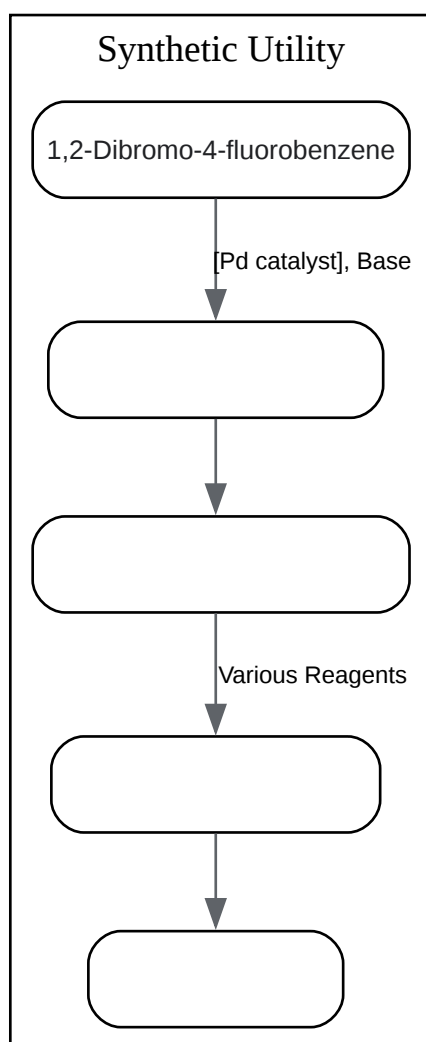
Methodology:

- **Sample Preparation:** Prepare a dilute solution of **1,2-Dibromo-4-fluorobenzene** in a high-purity volatile solvent (e.g., hexane or ethyl acetate). A typical concentration is ~1 mg/mL.
- **Instrument Setup:**
 - Install a suitable capillary column (e.g., a non-polar DB-5 or similar).
 - Set the oven temperature program. An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C is a reasonable starting point.
 - Set the injector and detector (typically a Flame Ionization Detector, FID) temperatures to be higher than the final oven temperature (e.g., 280°C).
- **Injection:** Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- **Data Analysis:** The resulting chromatogram will show peaks corresponding to the different components of the sample. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Section 4: Reactivity, Handling, and Safety

1,2-Dibromo-4-fluorobenzene is a key intermediate, valued for its utility in creating more complex molecules.^[1] Its reactivity is governed by the electronic effects of the halogen substituents.

- **Synthetic Utility:** It serves as a precursor in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) where the bromine atoms can be selectively functionalized. The fluorine atom can modulate the electronic properties and metabolic stability of the final target molecule, a desirable feature in drug design.^[1]



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Caption: Role of **1,2-Dibromo-4-fluorobenzene** as a building block in a synthetic pathway.

Storage and Handling

- **Storage:** This compound should be stored at room temperature in a tightly sealed container to prevent moisture ingress and evaporation.[1]
- **Handling:** As with all chemicals, it should be handled in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Safety Profile

Based on available Safety Data Sheets (SDS), **1,2-Dibromo-4-fluorobenzene** presents the following hazards:

- GHS Hazard Statements:
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
 - P280: Wear protective gloves/eye protection/face protection.[5]
 - P302 + P352: IF ON SKIN: Wash with plenty of water.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Researchers must always consult the most current SDS for the specific product they are using before commencing any experimental work.

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